molecular formula C8H7FO4S B2569823 4-(Fluorosulfonyl)-2-methylbenzoic acid CAS No. 1934400-55-1

4-(Fluorosulfonyl)-2-methylbenzoic acid

Cat. No.: B2569823
CAS No.: 1934400-55-1
M. Wt: 218.2
InChI Key: KNWRRJFDXKCHRW-UHFFFAOYSA-N
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Description

4-(Fluorosulfonyl)-2-methylbenzoic acid is an organic compound characterized by the presence of a fluorosulfonyl group attached to a methylbenzoic acid core. This compound is part of the sulfonyl fluoride family, which is known for its significant reactivity and utility in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluorosulfonyl)-2-methylbenzoic acid typically involves the introduction of a fluorosulfonyl group to the benzoic acid derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the formation of the desired sulfonyl fluoride compound .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These reagents act as electrophilic “FSO2+” synthons, facilitating the formation of the sulfonyl fluoride group .

Chemical Reactions Analysis

Types of Reactions

4-(Fluorosulfonyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

Mechanism of Action

The mechanism of action of 4-(Fluorosulfonyl)-2-methylbenzoic acid involves its reactivity towards nucleophilic residues in proteins. The fluorosulfonyl group can covalently modify amino acid residues such as serine, threonine, lysine, tyrosine, cysteine, and histidine. This modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Fluorosulfonyl)-2-methylbenzoic acid is unique due to its combination of the fluorosulfonyl group and the methylbenzoic acid core. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .

Properties

IUPAC Name

4-fluorosulfonyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWRRJFDXKCHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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